[(6-Bromo-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
CAS No.: 2866322-71-4
Cat. No.: VC18033295
Molecular Formula: C9H11BrClNO2
Molecular Weight: 280.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866322-71-4 |
|---|---|
| Molecular Formula | C9H11BrClNO2 |
| Molecular Weight | 280.54 g/mol |
| IUPAC Name | 1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrNO2.ClH/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8;/h2-3,11H,4-5H2,1H3;1H |
| Standard InChI Key | QKHYTTDJPTYTHQ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC2=C(C=C1Br)OCO2.Cl |
Introduction
[Introduction to (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride](pplx://action/followup)
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with a molecular formula of C9H11BrClNO2. It is a derivative of 1,3-dioxaindan, which is structurally related to benzodioxoles but with an indan backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.
Structural Information
-
Molecular Formula: C9H11BrClNO2
-
SMILES: CNCC1=CC2=C(C=C1Br)OCO2.Cl
-
InChI: InChI=1S/C9H10BrNO2.ClH/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8;/h2-3,11H,4-5H2,1H3;1H
-
InChIKey: QKHYTTDJPTYTHQ-UHFFFAOYSA-N
-
Molecular Weight: Approximately 280.54 g/mol for the hydrochloride form .
Synthesis and Related Compounds
While specific synthesis methods for (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride are not detailed in the available literature, related compounds like (6-bromobenzo[d] dioxol-5-yl)methanamine can be synthesized through various organic reactions involving benzodioxole derivatives . The synthesis of such compounds often involves the use of halogenated precursors and amines in the presence of catalysts.
Literature and Patent Overview
Currently, there is no published literature or patent data specifically focused on (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride . This lack of documentation suggests that further research is needed to explore its properties and potential applications fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume